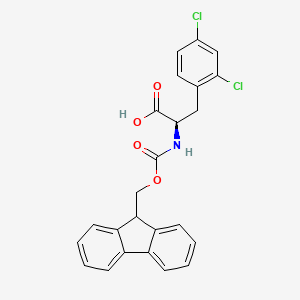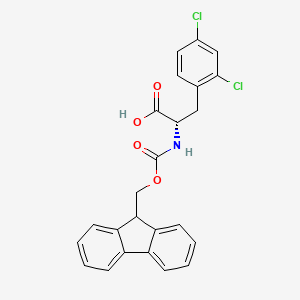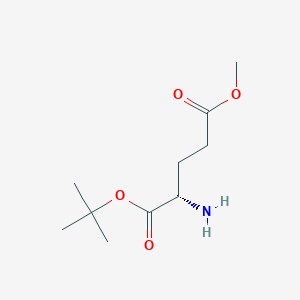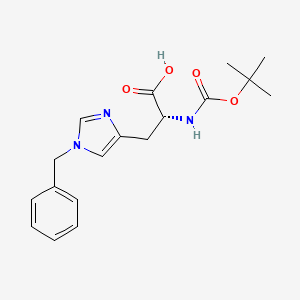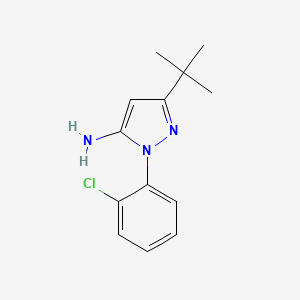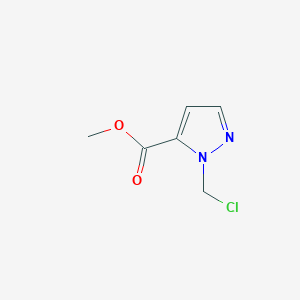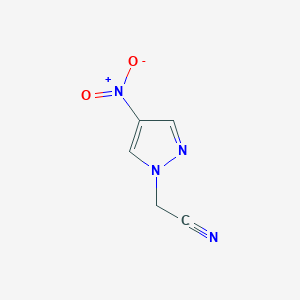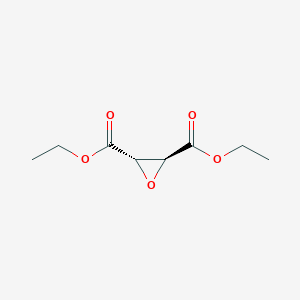
diethyl (2S,3S)-oxirane-2,3-dicarboxylate
描述
Diethyl (2S,3S)-oxirane-2,3-dicarboxylate is an organic compound with significant importance in synthetic organic chemistry. It is a chiral epoxide, which means it contains an oxirane ring (a three-membered ring with one oxygen atom) and two ester groups. This compound is often used as a building block in the synthesis of more complex molecules due to its reactivity and chiral nature.
作用机制
Target of Action
Diethyl (2S,3S)-oxirane-2,3-dicarboxylate, also known as (2S,3S)-diethyl oxirane-2,3-dicarboxylate, is a chiral compound It is known to be used in the synthesis of various pharmaceuticals and other organic compounds .
Mode of Action
It is known to be used in the sharpless epoxidation reaction, an enantioselective chemical reaction that prepares 2,3-epoxyalcohols from primary and secondary allylic alcohols . The compound’s interaction with its targets and the resulting changes would depend on the specific reaction it is involved in.
Pharmacokinetics
Its lipophilicity is indicated by an iLOGP of 1.33 . These properties could potentially impact the compound’s bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be below +30°C . Other factors such as pH, presence of other chemicals, and specific reaction conditions could also potentially influence its action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2S,3S)-oxirane-2,3-dicarboxylate typically involves the transformation of diethyl L-tartrate. One common method includes the following steps :
Bromination: Diethyl L-tartrate is treated with hydrobromic acid in acetic acid to form diethyl (2S,3S)-2-bromo-3-hydroxysuccinate.
Epoxidation: The bromohydrin is then subjected to a base, such as sodium hydroxide, to induce intramolecular cyclization, forming the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
Diethyl (2S,3S)-oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of diols, amino alcohols, and thioethers.
Reduction: The compound can be reduced to form diethyl (2S,3S)-2,3-dihydroxysuccinate.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then be further modified.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include sodium azide, ammonia, and alcohols. Reactions are typically carried out in polar solvents like methanol or ethanol.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Diols: Formed from nucleophilic ring opening with water or alcohols.
Amino Alcohols: Formed from nucleophilic ring opening with amines.
Thioethers: Formed from nucleophilic ring opening with thiols.
科学研究应用
Diethyl (2S,3S)-oxirane-2,3-dicarboxylate has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various chemical products.
相似化合物的比较
Diethyl (2S,3S)-oxirane-2,3-dicarboxylate can be compared with other similar compounds such as:
Diethyl (2R,3R)-oxirane-2,3-dicarboxylate: The enantiomer of the compound, which has the opposite stereochemistry.
Diethyl (2S,3S)-2,3-dihydroxysuccinate: The reduced form of the compound, lacking the oxirane ring.
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate: An intermediate in the synthesis of the oxirane compound.
The uniqueness of this compound lies in its chiral epoxide structure, which makes it a valuable intermediate in asymmetric synthesis and chiral resolution processes.
属性
IUPAC Name |
diethyl (2S,3S)-oxirane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFQMMUIJQDSAB-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427326 | |
| Record name | Diethyl (2S,3S)-oxirane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73890-18-3 | |
| Record name | Diethyl (2S,3S)-oxirane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


